(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid
Description
(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid (CAS: 913835-38-8) is a boronic acid derivative featuring a phenylboronic acid core substituted with a carbamoyl group linked to a 2,4-dimethylphenyl moiety. Its molecular formula is C₁₅H₁₆BNO₃, with a molecular weight of 269.11 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, leveraging the boronic acid group’s reactivity with aryl halides . The 2,4-dimethylphenyl substituent introduces steric and electronic effects that influence its reactivity and applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[4-[(2,4-dimethylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(7-5-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBVTQYGKMKSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657061 | |
| Record name | {4-[(2,4-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-38-8 | |
| Record name | B-[4-[[(2,4-Dimethylphenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2,4-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-aminophenylboronic acid with 2,4-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products
Scientific Research Applications
(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a proteasome inhibitor, which could have implications in cancer research.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of (4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. In the context of proteasome inhibition, the boronic acid group forms a reversible covalent bond with the active site of the proteasome, thereby inhibiting its activity. This inhibition can lead to the accumulation of proteins within the cell, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Functional Differences
Substituent Effects on Reactivity: The 2,4-dimethylphenyl group in the target compound introduces steric hindrance, reducing reaction rates in Suzuki couplings compared to less bulky analogs like [4-(4-methylphenyl)carbamoyl]phenylboronic acid (CAS: 913198-24-0), which exhibits higher synthetic efficiency (>99% purity) . Electron-donating groups (e.g., morpholinoethyl in C₁₃H₁₉BN₂O₄) enhance solubility and binding specificity in glycoprotein interactions, as seen in SPR studies .
Biological Activity: Compounds with methoxyethylphenoxy substituents (e.g., C₁₆H₁₈BFO₃) show potent HDAC inhibition (IC₅₀: 1 µM), outperforming trichostatin A (IC₅₀: 1.5 µM) . In contrast, the target compound’s steric bulk may limit its bioactivity in enzyme inhibition.
Synthetic Utility :
- The target compound’s moderate synthesis yield (58% ) via Suzuki coupling contrasts with higher yields (80–96%) for simpler analogs like (R)-4-bromo-N-(1-arylethyl)benzamides . This highlights the trade-off between structural complexity and synthetic efficiency.
Physical and Chemical Properties
- Solubility: Hydrophilic substituents (e.g., morpholinoethyl or guanidinopropyl) improve aqueous solubility, critical for biomedical applications . The target compound’s lipophilic 2,4-dimethylphenyl group favors organic-phase reactions.
- Thermal Stability : Derivatives with rigid aromatic substituents (e.g., naphthalene-based analogs in ) exhibit higher thermal stability, whereas flexible alkyl chains (e.g., dibutylcarbamoyl) reduce melting points .
Biological Activity
(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including cancer treatment, antibacterial and antiviral applications, and as a tool in biochemical research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in different studies, and potential clinical applications.
Boronic acids, including this compound, function through several mechanisms:
- Proteasome Inhibition : Similar to bortezomib, this compound acts as a proteasome inhibitor. By binding to the active site of the proteasome, it disrupts protein degradation pathways, leading to apoptosis in cancer cells .
- Antiviral Activity : Boronic acids have been studied for their ability to inhibit viral replication. They can interfere with viral proteases or other essential enzymes, thereby blocking the virus's life cycle .
- Antibacterial Properties : The compound has shown promise against various bacterial strains by disrupting bacterial cell wall synthesis or function .
Anticancer Activity
Numerous studies have reported on the anticancer properties of boronic acid derivatives. For instance:
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Bortezomib | 7.05 | Proteasome inhibition |
| This compound | 6.74 | Proteasome inhibition |
The compound demonstrated significant growth inhibition in cancer cell lines by inducing cell cycle arrest at the G2/M phase .
Antiviral Activity
In vitro studies have shown that boronic acid derivatives can inhibit HIV replication:
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 5.0 | HIV protease |
This inhibition is attributed to the compound's ability to bind to viral proteins with high affinity .
Antibacterial Activity
Research indicates that this compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
These results suggest that the compound could be developed into an antibiotic agent .
Case Studies
- Cancer Treatment : A study conducted on multiple myeloma cells demonstrated that this compound effectively inhibited cell growth and induced apoptosis through proteasome inhibition mechanisms.
- HIV Research : In a series of experiments focusing on HIV-infected cells, the compound showed a potent ability to reduce viral load significantly by targeting HIV protease.
- Antibacterial Screening : A comprehensive screening against various bacterial strains revealed that this boronic acid derivative effectively inhibited the growth of resistant bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
